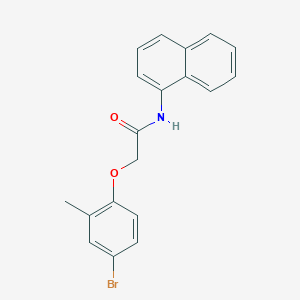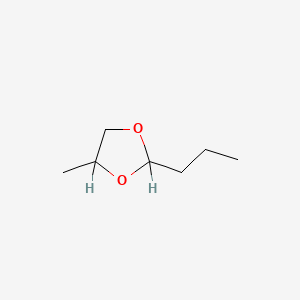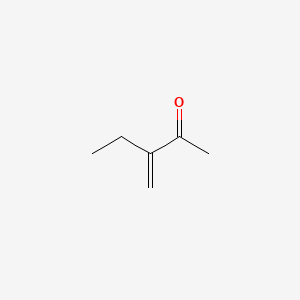
4-(Chlorocarbonyl)phenyl sulfone
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl sulfone is an organic compound with the molecular formula C14H8Cl2O4S. It is characterized by the presence of a sulfone group (SO2) and a chlorocarbonyl group (COCl) attached to a phenyl ring. This compound is known for its versatility in organic synthesis and its applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl sulfone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction proceeds as follows:
C6H4(SO2Cl)Cl+COCl2→C6H4(SO2COCl)Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chlorocarbonyl)phenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (pyridine, triethylamine).
Reduction Reactions: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (nitric acid, sulfuric acid), solvents (acetic acid, water).
Major Products:
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Sulfides.
Oxidation Reactions: Nitro and sulfonyl derivatives.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl sulfone is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl sulfone involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The sulfone group, being an electron-withdrawing group, enhances the electrophilicity of the phenyl ring, making it more susceptible to electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
4-(Chlorocarbonyl)phenyl sulfone can be compared with other similar compounds, such as:
4-(Chlorocarbonyl)phenyl sulfide: Similar structure but with a sulfide group instead of a sulfone group.
4-(Chlorocarbonyl)phenyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone group.
4-(Chlorocarbonyl)phenyl sulfonate: Similar structure but with a sulfonate group instead of a sulfone group.
Uniqueness: The presence of both the chlorocarbonyl and sulfone groups in this compound makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
4-(4-carbonochloridoylphenyl)sulfonylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O4S/c15-13(17)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJYZTIHYXBBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634261 | |
| Record name | 4,4'-Sulfonyldibenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4462-61-7 | |
| Record name | 4,4′-Sulfonylbis[benzoyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Sulfonyldibenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[[(3-CHLOROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)



![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)



![3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B3052682.png)

